Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate is an organic compound with a unique structure that includes a cyclobutane ring substituted with a fluorophenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with a suitable cyclobutane precursor in the presence of a base and a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand the interactions of fluorinated compounds with biological systems.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the cyclobutane ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate
- Methyl 1-(3-chlorophenyl)-3-oxocyclobutane-1-carboxylate
- Methyl 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylate
Uniqueness
Methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their pharmacokinetic properties, making this compound particularly valuable in drug development.
Properties
Molecular Formula |
C12H11FO3 |
---|---|
Molecular Weight |
222.21 g/mol |
IUPAC Name |
methyl 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H11FO3/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 |
InChI Key |
GGEYASXRUFQEQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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